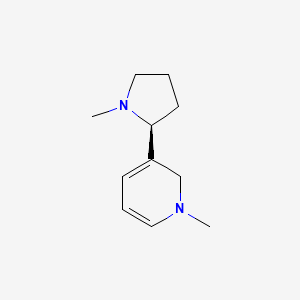

N-Methyl Nicotine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H18N2 |

|---|---|

Molekulargewicht |

178.27 g/mol |

IUPAC-Name |

1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]-2H-pyridine |

InChI |

InChI=1S/C11H18N2/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8-9H2,1-2H3/t11-/m0/s1 |

InChI-Schlüssel |

KDTKPIFQMSBEQC-NSHDSACASA-N |

Isomerische SMILES |

CN1CCC[C@H]1C2=CC=CN(C2)C |

Kanonische SMILES |

CN1CCCC1C2=CC=CN(C2)C |

Herkunft des Produkts |

United States |

Natural Occurrence and Biosynthetic Pathways of N Methyl Nicotine Intermediates

N-Methyl-Δ¹-Pyrrolinium Cation: A Key Intermediate in Nicotine (B1678760) Biosynthesis in Nicotiana Species

The N-methyl-Δ¹-pyrrolinium cation is a central molecule in the biosynthesis of not only nicotine but also other tropane (B1204802) alkaloids. auctoresonline.orgnih.gov Its formation is the result of a series of enzymatic reactions that begin with simple amino acid precursors. nih.gov The pathway involves the formation of putrescine, its methylation, and subsequent oxidation and cyclization.

Precursors and Early Stages of Pyrrolidine (B122466) Ring Formation

The journey to the N-methyl-Δ¹-pyrrolinium cation begins with the formation of putrescine, a diamine that serves as the foundational molecule for the pyrrolidine ring. kglmeridian.comresearchgate.net

Putrescine can be synthesized in plants via two alternative routes, starting from either the amino acid ornithine or arginine. kglmeridian.comoup.com

Ornithine Decarboxylase (ODC) Pathway: This is a direct pathway where the enzyme ornithine decarboxylase (ODC) catalyzes the decarboxylation of ornithine to yield putrescine. auctoresonline.orgoup.com In the context of nicotine biosynthesis in tobacco, the ODC pathway appears to play a more significant role. kglmeridian.comresearchgate.net Overexpression of a yeast ODC in transgenic tobacco has been shown to increase nicotine levels. oup.com

Arginine Decarboxylase (ADC) Pathway: This is a three-step pathway initiated by the enzyme arginine decarboxylase (ADC), which converts arginine to agmatine (B1664431). kglmeridian.com Subsequently, agmatine is hydrolyzed to N-carbamoylputrescine, which is then converted to putrescine. kglmeridian.com While the ADC pathway is predominant for putrescine biosynthesis in many higher plants, it seems to have a lesser role in nicotine production compared to the ODC pathway. researchgate.netoup.com

| Enzyme | Precursor | Product | Pathway Significance in Nicotine Biosynthesis |

| Ornithine Decarboxylase (ODC) | Ornithine | Putrescine | Major role kglmeridian.comresearchgate.net |

| Arginine Decarboxylase (ADC) | Arginine | Agmatine | Minor role researchgate.net |

Once putrescine is formed, the first committed step in the nicotine biosynthetic pathway is its methylation, catalyzed by the enzyme putrescine N-methyltransferase (PMT). ontosight.aimdpi.com This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to putrescine, resulting in the formation of N-methylputrescine. ontosight.aiscispace.com The expression of PMT is a critical, rate-limiting step in the biosynthesis of nicotine and other related alkaloids. mdpi.com Down-regulation of PMT has been shown to significantly decrease nicotine accumulation in Nicotiana species. nih.gov PMT is expressed in the pericycle tissue in the apical portion of the roots. kglmeridian.com

Ornithine Decarboxylase (ODC) and Arginine Decarboxylase (ADC) Pathways to Putrescine

Oxidative Deamination by N-Methylputrescine Oxidase (MPO)

The final step leading to the formation of the N-methyl-Δ¹-pyrrolinium cation is the oxidative deamination of N-methylputrescine. nih.govkglmeridian.com This reaction is catalyzed by N-methylputrescine oxidase (MPO), a copper-containing amine oxidase. oup.comnih.gov The product of this reaction, 4-methylaminobutanal, spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. auctoresonline.orgoup.com

MPO belongs to the superfamily of copper-containing amine oxidases (CuAOs). oup.comnih.gov These enzymes are homodimers, with each subunit containing a copper ion. oup.com This copper ion is essential for the catalytic activity as it oxidizes a conserved tyrosine residue at the active site to form a topaquinone (B1675334) cofactor, which is crucial for the enzymatic reaction. oup.comiastate.edu

Research has identified different isoforms of MPO in tobacco, with varying substrate specificities. Nicotiana tabacum MPO1 (NtabMPO1) shows a preference for N-methylated amines like N-methylputrescine. nih.govallenpress.com In contrast, its close homolog, NtDAO1 (previously known as MPO2), and a similar diamine oxidase from Arabidopsis (AtCuAO1) are more efficient at oxidizing non-N-methylated amines such as putrescine. oup.comnih.gov

It is believed that MPO1 evolved from a diamine oxidase (DAO) through gene duplication and neofunctionalization, optimizing its substrate preference for alkaloid formation. nih.govallenpress.com While MPO1 is coordinately regulated with other genes in the nicotine biosynthesis pathway, NtDAO1 is expressed at low basal levels. nih.gov Both MPO1 and NtDAO1 are located in the peroxisomes. nih.gov The substrate preference of NtabMPO1 for N-methylputrescine likely contributes to nicotine being the primary alkaloid in tobacco plants. allenpress.com

| Enzyme | Preferred Substrate | Product of Reaction with Preferred Substrate | Relative Activity with Putrescine |

| NtabMPO1 | N-methylputrescine | 4-methylaminobutanal | Lower oup.com |

| NtDAO1 | Putrescine | 4-aminobutanal | Higher oup.com |

Enzymatic Mechanism and Cofactor Requirements

Spontaneous Cyclization to N-Methyl-Δ¹-Pyrrolinium Cation

The product of the MPO-catalyzed reaction, 4-(methylamino)butanal, is an unstable intermediate. oup.comsmolecule.com It spontaneously undergoes an intramolecular cyclization via a Schiff base formation to yield the N-methyl-Δ¹-pyrrolinium cation. researchgate.netallenpress.comresearchgate.netoup.com This cation is a pivotal branch-point metabolite, serving as the direct precursor for the pyrrolidine ring of nicotine and for the biosynthesis of other pharmacologically important tropane alkaloids like hyoscyamine (B1674123) and scopolamine. oup.comnih.govresearchgate.net The condensation of the N-methyl-Δ¹-pyrrolinium cation with a nicotinic acid-derived metabolite ultimately leads to the formation of nicotine. kglmeridian.comoup.com

Table 1: Key Enzymes in the Biosynthesis of N-Methyl-Δ¹-Pyrrolinium Cation

| Enzyme | Abbreviation | Substrate | Product |

|---|---|---|---|

| Putrescine N-methyltransferase | PMT | Putrescine | N-methylputrescine |

| N-methylputrescine oxidase | MPO | N-methylputrescine | 4-(methylamino)butanal |

Genetic and Transcriptional Regulation of N-Methyl Nicotine Biosynthetic Enzymes in Plants

The biosynthesis of nicotine and its intermediates is a highly regulated process, controlled at the genetic and transcriptional level. This regulation allows the plant to produce these defensive compounds in response to environmental cues, particularly herbivory. nih.govtandfonline.com The expression of the biosynthetic genes, such as PMT and MPO, is coordinated by a sophisticated signaling network involving plant hormones and specific transcription factors. oup.comoup.comtandfonline.com

Jasmonate-Dependent Induction of Biosynthesis Genes

The jasmonate signaling pathway plays a central role in upregulating nicotine biosynthesis in response to stimuli like insect herbivory or mechanical wounding. kglmeridian.comoup.com Jasmonates, including methyl jasmonate (MeJA), act as key signaling molecules. nih.govscienceopen.complos.org When a plant is damaged, the level of jasmonates rises, triggering a signaling cascade. oup.comnih.gov

This cascade involves the F-box protein CORONATINE INSENSTIVE1 (COI1), which perceives the bioactive jasmonate signal. oup.comnih.gov In the absence of this signal, Jasmonate ZIM-domain (JAZ) proteins act as repressors, binding to and inhibiting transcription factors like MYC2. oup.comnih.govscienceopen.com Upon jasmonate perception, COI1 targets JAZ repressors for degradation by the proteasome. oup.comnih.gov This degradation releases MYC2, allowing it to activate the transcription of downstream genes, including those encoding transcription factors that directly regulate nicotine biosynthesis genes. nih.govscispace.com Studies have shown that treating tobacco cells or roots with MeJA strongly induces the expression of genes like PMT. nih.govoup.com

Role of NIC2-Locus ERF Transcription Factors in Pathway Coordination

A key regulatory hub in this pathway is the NICOTINE2 (NIC2) locus found in tobacco. nih.govresearchgate.net This locus contains a cluster of genes encoding Ethylene Response Factor (ERF) transcription factors. nih.govresearchgate.netresearchgate.net These NIC2-locus ERFs are critical master regulators that specifically coordinate the expression of the entire nicotine biosynthetic regulon. tandfonline.comscispace.comjst.go.jp

The expression of these ERF genes is itself induced by jasmonates, often acting downstream of the MYC2 transcription factor. tandfonline.comscispace.comresearchgate.net Once expressed, the ERF proteins bind to specific DNA sequences, known as GCC-box elements, found in the promoter regions of nicotine biosynthetic genes, including PMT and MPO. nih.govscispace.com This binding activates the transcription of these structural genes in a coordinated fashion, leading to a significant increase in the production of the N-methyl-Δ¹-pyrrolinium cation and, subsequently, nicotine. oup.comnih.govscispace.com The clustering of these related ERF genes at the NIC2 locus suggests a mechanism for robust and coordinated regulation of the defense pathway. nih.govresearchgate.net

Table 2: Key Regulatory Factors in Nicotine Biosynthesis

| Factor | Type | Function |

|---|---|---|

| Jasmonates (e.g., MeJA) | Phytohormone | Signal molecule triggered by wounding/herbivory. oup.comnih.gov |

| COI1 | F-box Protein | Perceives jasmonate signal, leading to JAZ degradation. oup.comnih.gov |

| JAZ Proteins | Repressor Protein | Inhibit transcription factors in the absence of jasmonate. oup.comscienceopen.com |

| MYC2 | Transcription Factor | Activates expression of downstream regulatory genes. nih.govscispace.com |

| NIC2-locus ERFs | Transcription Factors | Directly bind to and activate promoters of nicotine biosynthetic genes. nih.govscispace.com |

Ecological Significance of N-Methyl Nicotine Biosynthesis in Plant Defense

The synthesis of nicotine and its precursors, including the N-methyl-Δ¹-pyrrolinium cation, serves a crucial ecological function as a chemical defense against herbivores. wikipedia.orgkglmeridian.com Nicotine is a potent neurotoxin to many insects, functioning as an effective antiherbivore compound. wikipedia.orgnih.gov Plants maintain a basal level of these alkaloids but can rapidly increase production when attacked. kglmeridian.com

The defensive role of nicotine has been demonstrated through studies using transgenic plants. plos.orgnih.gov In one key study, native tobacco plants (Nicotiana attenuata) were genetically modified to silence the putrescine N-methyltransferase (pmt) gene, a critical early step in the pathway. nih.govnih.govresearchgate.net These "silenced" plants had dramatically reduced levels (over 95% reduction) of both constitutive and damage-induced nicotine. plos.orgnih.gov When these plants were planted in their natural habitat, they were attacked more frequently by a variety of native herbivores and suffered significantly more leaf damage compared to unmodified, wild-type plants. nih.govnih.govresearchgate.netresearchgate.net This provides strong evidence that the biosynthetic pathway leading from putrescine to nicotine is a vital component of the plant's defensive arsenal (B13267) in nature. plos.orgnih.gov

Metabolic Pathways and Biotransformations Involving N Methyl Nicotine and Its Analogs

Endogenous Metabolism of Nicotine (B1678760) Leading to N-Methylated Derivatives

The metabolism of nicotine in mammals is extensive, with the liver being the primary site of these transformations. nih.govnuph.edu.ua While the conversion to cotinine (B1669453) is the most significant pathway, accounting for 70-80% of nicotine metabolism, other non-oxidative routes also play a role. nih.govnuph.edu.uanih.gov These include glucuronidation and the methylation of the pyridine (B92270) nitrogen, which results in the formation of the nicotine isomethonium ion, also known as the N-methylnicotinium ion. nih.govresearchgate.netomicsonline.org

Formation of Nicotine Isomethonium Ion (N-Methylnicotinium Ion) via Pyridine Nitrogen Methylation.nih.govresearchgate.netomicsonline.org

While direct methylation of the pyridine nitrogen leads to the N-methylnicotinium ion, a related and important non-oxidative pathway is N-glucuronidation. nih.govnuph.edu.ua This process is catalyzed by Uridine Diphosphate-Glucuronosyltransferase (UGT) enzymes, specifically UGT2B10 in humans, which is primarily expressed in the liver. wikipedia.orgwsu.eduoup.com UGT2B10 facilitates the conjugation of glucuronic acid to the pyridine nitrogen of nicotine, forming an N-quaternary glucuronide known as (S)-nicotine-N-β-glucuronide. nih.govnuph.edu.uawsu.edu This pathway accounts for approximately 3-5% of nicotine metabolism in humans. nih.govnuph.edu.ua Although distinct from methylation, N-glucuronidation also results in a quaternary ammonium (B1175870) product, highlighting the role of enzymes in modifying the pyridine nitrogen. researchgate.net Research has shown that UGT2B10 is the primary enzyme responsible for nicotine N-glucuronidation in the human liver, with a much higher affinity for nicotine compared to other UGTs like UGT1A4. wsu.edu

Studies investigating the in vivo fate of the N-methylnicotinium ion have provided insights into its stability. Research in guinea pigs using isotopically labeled N-methylnicotinium acetate (B1210297) (NMN) demonstrated that the N-methyl group on the pyridine ring is stable and does not undergo N-demethylation. nih.govuky.edu However, the studies did reveal a loss of the tritium (B154650) label from the N'-methyl group of the pyrrolidine (B122466) ring in urinary NMN and its secondary metabolite, N-methyl-N'-oxonicotinium ion (NMNO). nih.govuky.edu This suggests that the biotransformation of the N-methylnicotinium ion may involve an initial N'-demethylation to form N-methylnornicotinium ion, followed by remethylation back to NMN, or the formation of an N'-methylene iminium species that can be reductively converted back to NMN. nih.gov Further research identified N-methylcotininium ion and N-methylnornicotinium ion as metabolites formed subsequent to the administration of R-(+)-N-methylnicotinium acetate in guinea pigs. The tissue distribution of the radiolabel from NMN showed the highest concentrations in the adrenal gland and epididymis, with no significant amounts found in the brain. researchgate.net

Enzymatic Catalysis (e.g., Uridine Diphosphate-Glucuronosyltransferase (UGT) in N-quaternary glucuronide formation)

N-Demethylation of Nicotine to Nornicotine (B190312)

In contrast to the methylation of the pyridine nitrogen, the demethylation of the pyrrolidine nitrogen is another critical metabolic pathway for nicotine, leading to the formation of nornicotine. nih.govallenpress.com This conversion is of particular interest in the context of tobacco plants, where nornicotine can serve as a precursor to the carcinogen N'-nitrosonornicotine (NNN). plos.orgresearchgate.netpnas.org While a minor pathway in most species, the conversion of nicotine to nornicotine has been demonstrated in humans. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP82E4 in Nicotiana tabacum).plos.orgnih.govreginfo.gov

In the tobacco plant, Nicotiana tabacum, the N-demethylation of nicotine to nornicotine is primarily catalyzed by a specific family of cytochrome P450 monooxygenases. plos.orgnih.govreginfo.gov Extensive research has identified CYP82E4 as the key enzyme responsible for this conversion, particularly in senescing tobacco leaves. plos.orgpnas.orgnih.govuniprot.org Several members of the CYP82E subfamily, including CYP82E5v2 and CYP82E10, also exhibit nicotine N-demethylase (NND) activity. reginfo.govtandfonline.comoup.com Studies have shown that the expression of these genes can vary, with CYP82E5v2 transcription being higher in green leaves, while CYP82E4 expression dominates in senescing leaves of converter tobacco varieties. oup.com The functional significance of these enzymes is underscored by the fact that knocking out multiple CYP82E genes in tobacco can significantly reduce nornicotine levels. tandfonline.comlublin.pl

| Enzyme Family | Specific Enzyme | Organism | Function |

| Cytochrome P450 | CYP82E4 | Nicotiana tabacum | Major enzyme for nicotine N-demethylation to nornicotine. plos.orgpnas.orgnih.govuniprot.org |

| Cytochrome P450 | CYP82E5v2 | Nicotiana tabacum | Exhibits nicotine N-demethylase activity, with higher expression in green leaves. oup.com |

| Cytochrome P450 | CYP82E10 | Nicotiana tabacum | Contributes to nicotine to nornicotine conversion. reginfo.govtandfonline.com |

Mechanistic Studies of N-Methyl Group Cleavage in Plants vs. Mammalian/Bacterial Systems.nih.govmdpi.comfrontiersin.org

The mechanism of N-methyl group cleavage displays notable differences across biological kingdoms. In plants like Nicotiana tabacum, the process is an oxidative N-demethylation catalyzed by cytochrome P450 enzymes. nih.govlublin.pl This involves the enzymatic removal of the methyl group from the nitrogen atom of the pyrrolidine ring. allenpress.comresearchgate.net

In mammalian systems, while oxidative N-demethylation of xenobiotics is a common metabolic pathway, it is a minor route for nicotine. nih.gov The primary enzymes involved in mammalian nicotine metabolism are also from the cytochrome P450 superfamily, but with different specificities. For instance, CYP2A6 is the main enzyme for the C-oxidation of nicotine to cotinine. nih.govnih.gov The direct N-demethylation of nicotine to nornicotine is a less prominent pathway in mammals compared to plants. nih.govomicsonline.org

In bacterial systems, the degradation of nicotine also involves distinct enzymatic pathways. For example, in Arthrobacter nicotinovorans, the initial step is the hydroxylation of the pyridyl ring by nicotine dehydrogenase, a molybdopterin enzyme. beilstein-journals.org Subsequent steps involve enzymes like L-6-hydroxynicotine oxidase. beilstein-journals.org Some bacteria utilize a pyrrolidine pathway, initiated by nicotine oxidase, which oxidizes the pyrrolidine ring. beilstein-journals.org While these pathways ultimately lead to the breakdown of the nicotine molecule, the initial enzymatic attacks and the mechanisms of cleaving bonds, including those involving the methyl group, differ from those in plants and mammals.

The process of demethylation itself, in a broader biological context, can occur through different mechanisms. In both plants and animals, active DNA demethylation involves the enzymatic removal of a methyl group from cytosine. mdpi.comnih.gov In plants, DNA glycosylases directly excise the 5-methylcytosine (B146107) base. mdpi.comjipb.net In mammals, this process often involves an initial oxidation of the methyl group before its removal. frontiersin.orgnih.govoup.com While these DNA demethylation mechanisms are distinct from the N-demethylation of an alkaloid like nicotine, they illustrate the diverse enzymatic strategies that have evolved for cleaving methyl groups from different molecules.

Microbial Transformation and Degradation Pathways of Nicotine and Related Compounds

Microorganisms have evolved diverse and efficient enzymatic systems to break down nicotine and related alkaloids, utilizing them as sources of carbon and nitrogen. scispace.comasm.org These catabolic processes are categorized into distinct pathways based on the initial site of enzymatic attack on the nicotine molecule. mdpi.comfrontiersin.org The primary routes are the pyridine pathway, which begins with the hydroxylation of the pyridine ring, and the pyrrolidine pathway, characterized by the initial oxidation of the pyrrolidine ring. scispace.combeilstein-journals.org A third, hybrid pathway, known as the VPP (variant of the pyridine and pyrrolidine) pathway, incorporates initial steps from the pyridine pathway followed by later stages of the pyrrolidine pathway. mdpi.comfrontiersin.orgnih.gov

The pyrrolidine pathway is a key metabolic route for nicotine degradation, particularly in Gram-negative bacteria such as those from the genus Pseudomonas. scispace.combeilstein-journals.org This pathway commences with an attack on the pyrrolidine ring of the nicotine molecule. beilstein-journals.org

The first committed step in the pyrrolidine pathway is the oxidation of the pyrrolidine ring of (S)-nicotine, catalyzed by the enzyme nicotine oxidase. beilstein-journals.orgnih.gov In organisms like Pseudomonas putida S16, this reaction is mediated by nicotine oxidoreductase (NicA2), a flavoprotein that oxidizes nicotine to N-methylmyosmine. researchgate.netnih.gov Although structurally a member of the monoamine oxidase (MAO) family, NicA2 functions as a dehydrogenase, transferring electrons to a cytochrome c protein rather than directly to molecular oxygen. nih.govnih.gov This initial oxidation specifically targets a carbon-nitrogen bond within the pyrrolidine ring. beilstein-journals.orgnih.gov The product of this enzymatic reaction is N-methylmyosmine. asm.orgnih.gov

Following the initial oxidation, the pathway involves a series of hydrolysis and isomerization reactions. The N-methylmyosmine produced by nicotine oxidase is an unstable intermediate. mdpi.comnih.gov It undergoes hydrolysis to form pseudooxynicotine (B1209223) (Pon), a ring-opened aminoketone. nih.govpnas.org While this hydrolysis can occur non-enzymatically after the product is released from the enzyme, some research suggests the potential for enzymatically assisted hydrolysis at a remote site within the enzyme structure. nih.govpnas.org

The resulting pseudooxynicotine is then acted upon by another FAD-containing enzyme, pseudooxynicotine amine oxidase (Pnao). beilstein-journals.org This enzyme catalyzes the oxidation of pseudooxynicotine to 3-succinoyl-semialdehyde-pyridine. nih.govresearchgate.net Similar to NicA2, Pnao from P. putida S16 has been identified as a dehydrogenase, not an oxidase, requiring a specific electron acceptor for its catalytic cycle. nih.govresearchgate.net The pathway continues with further degradation of the pyridine ring, involving enzymes such as maleamate (B1239421) amidase (Ami) and maleate (B1232345) isomerase (Iso), which ultimately convert the intermediates into central metabolites like fumaric acid. beilstein-journals.orgnih.gov

N-methylmyosmine is a pivotal, albeit transient, intermediate in the microbial degradation of nicotine via the pyrrolidine pathway. asm.orgtandfonline.com Its formation marks the initial oxidative step where the pyrrolidine ring of nicotine is dehydrogenated. asm.org Bacteria from the genus Pseudomonas and the fungus Cunninghamella echinulata are known to degrade nicotine through the formation of N-methylmyosmine. scispace.com Research has established that in pathways utilized by Pseudomonas, nicotine oxidase catalyzes the conversion of nicotine into N-methylmyosmine, which is subsequently hydrolyzed to pseudooxynicotine. nih.govnih.gov The detection and identification of N-methylmyosmine have been crucial in elucidating the sequence of reactions in this specific metabolic route. tandfonline.com

Pyrrolidine Pathway in Bacterial Nicotine Metabolism

Initial Oxidation Steps by Nicotine Oxidase

Enzymatic Catalysis of N-Methyl Nicotine Derivatives (e.g., Pseudooxynicotine)

The enzymatic processing of N-methyl nicotine derivatives is central to the continuation of the degradation pathway. Pseudooxynicotine, chemically known as 4-(methylamino)-1-(3-pyridyl)-1-butanone, is a key derivative formed from the hydrolysis of N-methylmyosmine. Its further catabolism is catalyzed by pseudooxynicotine amine oxidase (Pnao), an enzyme found in bacteria like Pseudomonas putida S16. beilstein-journals.org

Pnao is a flavin-dependent enzyme that was initially classified as an oxidase but has since been shown to function as a dehydrogenase. nih.govresearchgate.net It facilitates the conversion of pseudooxynicotine into 3-succinoylsemialdehyde-pyridine. researchgate.net This reaction is a critical step that precedes the hydroxylation and opening of the pyridine ring in the downstream pathway. frontiersin.org In the hybrid VPP pathway, a hydroxylated analog, 6-hydroxy-pseudooxynicotine, is processed by a similar enzyme, 6-hydroxy-pseudooxynicotine dehydrogenase (Pno), highlighting a recurring enzymatic strategy for breaking down these N-methylated compounds. frontiersin.orgresearchgate.net The enzymatic reduction of pseudooxynicotine back to nicotine has also been demonstrated using imine reductase enzymes. google.com

Data Tables

Table 1: Key Enzymes in the Pyrrolidine Pathway of Nicotine Metabolism

| Enzyme Name | Abbreviation | Function | Pathway Step | Organism Example |

| Nicotine Oxidase / Nicotine Dehydrogenase | NicA2 | Oxidizes nicotine to N-methylmyosmine. nih.govresearchgate.net | Initial Oxidation | Pseudomonas putida S16 |

| Pseudooxynicotine Amine Oxidase / Dehydrogenase | Pnao | Oxidizes pseudooxynicotine to 3-succinoylsemialdehyde-pyridine. beilstein-journals.orgresearchgate.net | Downstream Oxidation | Pseudomonas putida S16 |

| 6-hydroxy-pseudooxynicotine dehydrogenase | Pno | Oxidizes 6-hydroxy-pseudooxynicotine. frontiersin.orgresearchgate.net | Hybrid Pathway Oxidation | Agrobacterium tumefaciens S33 |

| Maleamate Amidase | Ami | Catalyzes the hydrolysis of maleamate to maleic acid and ammonium. nih.gov | Lower Pathway | Pseudomonas putida |

| Maleate Isomerase | Iso | Catalyzes the reversible isomerization of maleate to fumarate. beilstein-journals.orgnih.gov | Lower Pathway | Pseudomonas putida |

Table 2: Intermediates in the Microbial Degradation of Nicotine via the Pyrrolidine Pathway

| Compound Name | Role in Pathway | Preceding Compound | Subsequent Compound |

| (S)-Nicotine | Initial Substrate | - | N-Methylmyosmine |

| N-Methylmyosmine | Initial Oxidative Product | (S)-Nicotine | Pseudooxynicotine |

| Pseudooxynicotine | Hydrolysis Product | N-Methylmyosmine | 3-Succinyl-semialdehyde-pyridine |

| 6-Hydroxy-pseudooxynicotine | Hydroxylated Intermediate | 6-hydroxy-N-methylmyosmine | 6-hydroxy-3-succinoyl-semialdehyde-pyridine |

| Fumaric Acid | End Product | Maleic Acid | Enters central metabolism |

Synthetic Methodologies and Chemical Derivations of N Methyl Nicotine Compounds

Laboratory Synthesis of N-Methyl Nicotine (B1678760) and its Analogs

Radiosynthesis of Labeled N-Methyl Nicotine for Research Applications (e.g., [¹¹C]-methyl iodide for PET studies)

The development of radiolabeled N-methyl nicotine, particularly with carbon-11 (B1219553) ([¹¹C]), has been crucial for in vivo imaging of nicotinic acetylcholine (B1216132) receptors (nAChRs) using positron emission tomography (PET). jst.go.jpsnmjournals.org PET studies with tracers like [¹¹C]-nicotine allow for the non-invasive study of nAChR distribution and density in the brain. jst.go.jpsnmjournals.org

A common method for synthesizing (S)-[¹¹C]nicotine involves the N-methylation of its precursor, (S)-nornicotine, using [¹¹C]-methyl iodide ([¹¹C]CH₃I). jst.go.jp This reaction is typically carried out in a solvent mixture such as dimethylformamide-dimethylsulfoxide. jst.go.jp The process is known for its high radiochemical yield, often exceeding 90% within a short reaction time of about 5 minutes. jst.go.jp Purification via high-performance liquid chromatography (HPLC) ensures a high radiochemical purity of over 99%. jst.go.jp The specific radioactivity of the final product is generally in the range of 7.4-11.1 GBq/μmol. jst.go.jp

The synthesis of the key reagent, [¹¹C]CH₃I, can be achieved through methods like the reduction of [¹¹C]CO₂ with lithium aluminum hydride (LiAlH₄), followed by a reaction with hydroiodic acid. nih.gov Alternatively, using [¹¹C]methyl triflate can offer higher radiochemical yields and shorter synthesis times. nih.govnih.gov

PET studies using [¹¹C]-nicotine have shown its distribution in the brain, with higher uptake in regions rich in nAChRs like the thalamus. jst.go.jpresearchgate.net However, the moderate affinity of nicotine for these receptors can lead to rapid clearance, which has prompted the development of other radioligands with improved imaging properties. snmjournals.org

Table 1: Radiosynthesis of (S)-[¹¹C]Nicotine

| Parameter | Value | Reference |

| Precursor | (S)-Nornicotine | jst.go.jp |

| Radiosotope | [¹¹C]-methyl iodide | jst.go.jp |

| Solvent | Dimethylformamide-dimethylsulfoxide | jst.go.jp |

| Radiochemical Yield | >90% | jst.go.jp |

| Reaction Time | ~5 minutes | jst.go.jp |

| Radiochemical Purity | >99% (after HPLC) | jst.go.jp |

| Specific Radioactivity | 7.4-11.1 GBq/μmol | jst.go.jp |

Synthesis of 6-Methyl Nicotine (Metatine) and Other Positional Isomers

6-Methyl nicotine, also known by the trademarked name "Metatine," is a synthetic analog of nicotine with a methyl group added to the 6-position of the pyridine (B92270) ring. researchgate.netnih.govgenerationsanstabac.org This modification has generated interest due to its potential to alter the compound's interaction with nicotinic receptors. researchgate.netgoogle.com

Several synthetic routes to 6-methyl nicotine have been developed. One patented method starts with 6-methyl nicotinate (B505614) and γ-butyrolactone. google.com The process involves a sequence of reactions: ester condensation, ring opening, reduction, halogenation, and finally, amination ring closure to yield the target product. google.com This method is reported to have a yield of at least 40% and a purity of 98% or higher, making it suitable for industrial production due to having few byproducts and an efficient process. google.com

Another approach involves the reaction of methyl lithium with nicotine. google.com However, this method suffers from harsh reaction conditions and a lack of selectivity, leading to a mixture of methylated products that are difficult to separate. google.com The use of t-butyl hydroperoxide as a methyl source also presents similar challenges with selectivity and separation. google.com

A different strategy for producing 6-methylnicotinic acid esters involves the oxidation of 2-methyl-5-ethylpyridine using nitric acid in the presence of a catalyst like ammonium (B1175870) vanadate. google.com

Table 2: Synthesis of 6-Methyl Nicotine

| Starting Materials | Key Reaction Steps | Reported Yield | Reported Purity | Reference |

| 6-methyl nicotinate, γ-butyrolactone | Ester condensation, ring opening, reduction, halogenation, amination ring closure | ≥ 40% | ≥ 98% | google.com |

| Nicotine, methyl lithium | Methylation | Not specified (difficult separation) | Low (mixture of isomers) | google.com |

| 2-methyl-5-ethylpyridine | Oxidation with nitric acid | 51% (for 6-methylnicotinic acid) | Not specified | google.com |

Achieving the desired stereochemistry, particularly the (S)-enantiomer which is the primary form of natural nicotine, is a key challenge in the synthesis of nicotine analogs. bvte.de For 6-methyl nicotine, ensuring the correct stereoconfiguration at the chiral center of the pyrrolidine (B122466) ring is critical for its biological activity. nih.gov

Stereoselective synthesis often employs chiral auxiliaries or catalysts to control the formation of one enantiomer over the other. rsc.org While specific stereoselective methods for 6-methyl nicotine are detailed in recent patents, the general principles of asymmetric synthesis are applicable. nih.govatsjournals.org For instance, in the synthesis of other nicotinoids, cycloaddition reactions have been shown to proceed with full regio- and stereochemical control under mild conditions. mdpi.comresearchgate.net Such approaches could be adapted for the stereoselective synthesis of 6-methyl nicotine.

Reaction Conditions and Yield Optimization

Synthetic Approaches to Conformationally Restricted N-Methylated Nicotine Analogs

To investigate the bioactive conformation of nicotine, researchers have synthesized conformationally restricted analogs. mdpi.comresearcher.life These molecules "lock" the orientation of the pyridine and pyrrolidine rings, providing insights into the structural requirements for receptor binding. mdpi.comresearchgate.net

One approach involves creating "bridged" nicotine analogs. For example, the synthesis of pyrido[2,3-g]indolizine, a tricyclic derivative, was achieved through a multi-step process starting from 2-methylpyridine-3-carboxaldehyde. nih.gov Key steps included a Michael addition, hydrogenation to form 2-methylnornicotine, and subsequent cyclization to create the rigid tricyclic structure. nih.gov Another strategy involves the enantiospecific synthesis of annulated nicotine analogs from starting materials like D-glutamic acid. acs.org These complex syntheses often utilize catalytic processes to achieve the desired structures. mdpi.comnih.gov

Racemic Synthesis and Enantiomeric Resolution Techniques

Synthetic methods for nicotine and its analogs often result in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. bvte.degoogle.com Since the biological activity of these enantiomers can differ significantly, their separation, or resolution, is a critical step. bvte.de

A common method for producing racemic nicotine involves the condensation of N-methyl-2-pyrrolidone with a nicotinate compound, followed by reduction. google.compatsnap.com The resulting racemic mixture can then be resolved using a chiral resolving agent. google.compatsnap.com One such agent is (-)-O,O'-di-p-toluoyl-L-tartaric acid (L-PTTA), which selectively forms a salt with one of the nicotine enantiomers, allowing for their separation. google.compatsnap.com This process can enrich the (S)(−)-nicotine enantiomer to an excess of 90%. patsnap.com

Another approach utilizes (S)-Ibuprofen as a chiral resolving agent to separate a racemic alcohol intermediate in the synthesis of (R) and (S) nicotine. scirp.org This method involves the formation of separable diastereomeric esters, which are then hydrolyzed to yield the optically pure alcohols. scirp.org The separated enantiomers can then be carried forward to synthesize the desired (R)- or (S)-nicotine. scirp.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis represents a powerful strategy in modern organic chemistry, merging the selectivity and efficiency of biocatalysts with traditional chemical methods. This approach is particularly valuable for producing complex chiral molecules like N-Methyl Nicotine and its precursors. By leveraging enzymes, chemists can perform highly specific transformations, often under mild reaction conditions, which can lead to higher yields, reduced byproducts, and improved enantiomeric purity compared to purely chemical routes. google.comacs.org The application of enzymes such as ketoreductases and imine reductases has opened new avenues for the stereoselective synthesis of nicotine intermediates, addressing key challenges in controlling the stereochemistry of the final product. google.comproquest.com

Enzymatic Reduction of Precursors (e.g., 4-(methylamino)-1-(pyridin-3-yl)butan-1-one)

A key intermediate in several synthetic pathways to nicotine is 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, also known as pseudooxynicotine (B1209223). google.comevitachem.com The enzymatic reduction of the ketone group in this precursor is a critical step that dictates the stereochemistry of the resulting alcohol, 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol. This alcohol is then subsequently converted to the target nicotine molecule. google.comnih.gov

The use of ketoreductase (KRED) enzymes allows for a highly stereoselective reduction of pseudooxynicotine. google.com By selecting the appropriate ketoreductase, either the (S)- or (R)-enantiomer of the alcohol intermediate can be produced with high enantiomeric excess. google.com This stereocontrol is crucial for synthesizing optically pure nicotine. The reduction process requires a co-factor, typically a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), which acts as a hydride donor in the reaction catalyzed by the enzyme. google.comacs.org

Research has demonstrated the successful application of specific ketoreductases for this transformation. For instance, the ketoreductase KRED-P1-B12 has been used to prepare (S)-4-(methylamino)-1-(pyridin-3-yl)butan-1-ol, while KRED-P2-C11 is effective for synthesizing the (R)-enantiomer. google.com Following the enzymatic reduction, the resulting chiral alcohol is converted into the corresponding nicotine enantiomer. In one example, the use of KRED-P2-C11 led to the production of (R)-nicotine with an enantiomeric excess of 92%. google.com

Beyond the two-step process involving the reduction to an alcohol intermediate, it has also been found that imine reductase enzymes can be employed for the direct enzymatic reduction of pseudooxynicotine to nicotine. google.com

Table 1: Stereoselective Enzymatic Reduction of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one This table is interactive. You can sort and filter the data.

| Precursor | Enzyme | Product | Enantiomeric Excess (ee) | Subsequent Product |

|---|---|---|---|---|

| 4-(methylamino)-1-(pyridin-3-yl)butan-1-one | KRED-P1-B12 | (S)-4-(methylamino)-1-(pyridin-3-yl)butan-1-ol | Not specified | (S)-Nicotine |

Identification and Characterization of Relevant Ketoreductase and Imine Reductase Enzymes

The enzymes utilized in these synthetic strategies, ketoreductases and imine reductases, belong to the broad class of oxidoreductases. acs.orgacs.org Their identification and characterization are paramount for developing efficient and selective biocatalytic processes.

Ketoreductases (KREDs) often belong to the aldo-keto reductase (AKR) superfamily. acs.orgnih.gov These are generally monomeric, cytosolic, and NAD(P)H-dependent enzymes that catalyze the reduction of a wide range of aldehydes and ketones to their corresponding alcohols. acs.orgnih.gov The AKR superfamily is vast, with members found in organisms from prokaryotes to eukaryotes. acs.org In humans, AKRs are involved in the metabolism of various substances, including tobacco-derived compounds. acs.orgnih.gov For example, human liver cytosol contains carbonyl reductase and members of the AKR1C subfamily (AKR1C1, AKR1C2, and AKR1C4) that have been shown to reduce 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a tobacco-specific nitrosamine (B1359907) with structural similarities to pseudooxynicotine. tandfonline.com These enzymes exhibit a strong preference for NADPH as the cofactor. tandfonline.com The characterization of such enzymes, including their substrate specificity, kinetic parameters (Km and Vmax), and optimal reaction conditions, is crucial for their application in targeted synthesis. nih.govtandfonline.com

Imine Reductases (IREDs) are another class of NADPH-dependent oxidoreductases that have gained significant attention. acs.org They efficiently catalyze the asymmetric reduction of prochiral imines to chiral amines, a key transformation in the synthesis of many nitrogen-containing compounds. acs.orgchemrxiv.org In the context of nicotine synthesis, IREDs are notably used for the stereoselective conversion of myosmine (B191914) to (S)-nornicotine, which is then methylated to produce (S)-nicotine. proquest.comgoogle.commdpi.com The use of recombinant IREDs has become a cornerstone of several patented processes for producing synthetic (S)-nicotine. proquest.com To enhance the economic viability of these enzymatic processes, cofactor regeneration systems are often implemented. For instance, glucose dehydrogenase (GDH) can be used in tandem with the IRED to regenerate the consumed NADPH, allowing the reaction to proceed with only a catalytic amount of the expensive cofactor. acs.orggoogle.com Recent advancements include the co-immobilization of both the IRED and GDH enzymes, which allows for repeated use over many cycles and application in continuous flow systems, significantly improving productivity. acs.org

Table 2: Characteristics of Identified Reductase Enzymes This table is interactive. You can sort and filter the data.

| Enzyme Class | Superfamily/Type | Typical Cofactor | Substrate Example | Product Example | Key Characteristics |

|---|---|---|---|---|---|

| Ketoreductase | Aldo-Keto Reductase (AKR) | NAD(P)H | 4-(methylamino)-1-(pyridin-3-yl)butan-1-one | 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol | Monomeric, cytosolic, catalyzes ketone reduction. acs.orgnih.gov |

| Carbonyl Reductase | Short-chain dehydrogenases/reductases (SDR) | NADPH | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol | Found in human liver, involved in xenobiotic metabolism. tandfonline.com |

Advanced Analytical Chemistry and Research Methodologies for N Methyl Nicotine Compounds

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying N-Methyl Nicotine (B1678760) compounds from intricate mixtures. The choice of technique depends on the analyte's properties and the research question, from broad metabolite screening to high-purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For the analysis of nicotine metabolites, including N-methylated forms, GC-MS provides high chromatographic resolution and definitive mass-based identification. In metabolite profiling studies, samples are often derivatized to increase the volatility and thermal stability of the analytes. For instance, silylation is a common derivatization technique used before GC-MS analysis of nicotine metabolites. researchgate.net

GC-MS methods have been developed for the simultaneous determination of nicotine and its major metabolite, cotinine (B1669453), in biological fluids like plasma. nih.gov While direct analysis of the quaternary amine N-methylnicotinium ion by GC-MS is challenging due to its low volatility, predictive models and spectral databases can aid in its theoretical characterization. foodb.ca The typical workflow involves sample extraction, derivatization, separation on a capillary column (e.g., HP-5MS), and detection by a mass spectrometer, which provides a unique fragmentation pattern for each compound, allowing for structural confirmation. acs.org

Table 1: Example GC-MS Parameters for Nicotine Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (30 m × 0.250 mm × 0.25 μm) | acs.org |

| Carrier Gas | Helium (1.0 mL/min) | acs.org |

| Inlet Temperature | 250 °C | acs.org |

| Ionization Mode | Electron Ionization (EI) at 70eV | |

| Detection | Mass Spectrometry (Scan or SIM mode) | researchgate.net |

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the trace analysis of non-volatile and polar compounds like the N-methylnicotinium ion in biological matrices. arabjchem.org Its high sensitivity and specificity allow for the detection and quantification of metabolites at very low concentrations (ng/mL or lower). coresta.orgacs.orgbohrium.com The technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Numerous LC-MS/MS methods have been validated for the simultaneous quantification of nicotine and a wide array of its metabolites, including nicotine N-oxides, in urine, serum, and plasma. coresta.orgquestdiagnostics.complos.org The use of electrospray ionization (ESI) in positive ion mode is common for these analytes. plos.org Isotope dilution methods, where stable isotope-labeled internal standards are used, are frequently employed to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. acs.orgplos.org This approach is ideal for pharmacokinetic studies and for monitoring exposure to nicotine. criver.com

Table 2: Selected LC-MS/MS Transitions for Nicotine and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Nicotine | 163.2 | 130.1 | nih.gov |

| Cotinine | 177.4 | 98.3 | nih.gov |

| Nicotine 1′-N-oxide | 179.1 | 162.1 | plos.org |

| Anabasine | 163.2 | 134.1 | plos.org |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and purification of N-Methyl Nicotine compounds. For high-purity applications, such as the preparation of standards for research, preparative HPLC is often used. Cation-exchange chromatography is particularly effective for purifying quaternary amine metabolites like N-methylnicotinium ion.

In one method, synthetic R-(+)-[¹⁴C-NCH₃]N-methylnicotinium salt was purified using preparative cation-exchange HPLC, achieving a chemical and radiochemical purity greater than 98%. Analytical HPLC with UV detection is commonly used to assess the purity of the final product. For N-methylnicotinium iodide, a purity of ≥98% is often achieved through recrystallization, which can be further enhanced to >99.5% using preparative HPLC with a cation-exchange column like Partisil SCX.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods provide detailed information about the molecular structure, stereochemistry, and isotopic composition of N-Methyl Nicotine compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules, including N-Methyl Nicotine and its metabolites. slideshare.netslideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's constitution and connectivity. mdpi.comwiley-vch.de Two-dimensional NMR experiments, such as COSY and HMBC, are used to establish correlations between protons and carbons, which is crucial for assigning complex spectra. wiley-vch.denih.gov

Furthermore, NMR is a key method for determining the enantiomeric purity of chiral compounds like nicotine. By using a chiral shift reagent, such as tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]ytterbium [Yb(tfc)₃], it is possible to induce separate signals for the (R) and (S) enantiomers in the NMR spectrum. acs.orgnih.govnih.gov While ¹H NMR can be used, ¹³C NMR is often preferred as it provides sharper resonances that are less sensitive to experimental conditions, allowing for a more precise quantification of the enantiomeric ratio. nih.govnih.gov

Isotope Ratio Mass Spectrometry (IRMS), typically coupled with a gas chromatograph (GC-IRMS), is used to measure the natural abundance of stable isotopes, such as the ¹⁵N/¹⁴N ratio (expressed as δ¹⁵N). nih.gov This technique is a valuable tool for studying the biotransformation of nicotine and its metabolites. nih.gov By analyzing the δ¹⁵N values of the parent compound and its metabolites, researchers can gain insights into the kinetic isotope effects associated with specific metabolic reactions, such as N-demethylation. nih.gov

The method involves extracting the alkaloids from a biological matrix, followed by GC-IRMS analysis. It offers sufficient precision and repeatability to measure differences in δ¹⁵N values of less than 1.0 per thousand, which is sensitive enough to calculate the kinetic isotope effects of enzymatic reactions. nih.gov This information can help elucidate metabolic pathways and the origins of specific compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Enantiomeric Purity Determination

Enantiomeric Analysis in Research Investigations

N-Methyl Nicotine possesses a chiral center, leading to the existence of two enantiomers, (R)-N-Methyl Nicotine and (S)-N-Methyl Nicotine. The separation and analysis of these stereoisomers are paramount, as they can exhibit different pharmacological and toxicological profiles.

Methodologies for Chiral Separation (e.g., Chiral GC, Chiral LC)

The resolution of N-Methyl Nicotine enantiomers is primarily achieved through chiral chromatography, with both Gas Chromatography (GC) and Liquid Chromatography (LC) being powerful tools in this endeavor. chromatographyonline.comnih.gov

Chiral Gas Chromatography (GC):

Chiral GC has been a longstanding method for the separation of volatile and thermally stable enantiomers. researchgate.net The technique often employs chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times.

Derivatization: In some GC methods, N-Methyl Nicotine may be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govacs.org For instance, the demethylation of nicotine to nornicotine (B190312), followed by conversion into a diastereomeric amide derivative, has been used to determine enantiomeric purity. nih.govacs.org

Chiral Stationary Phases (CSPs): The direct separation on a chiral column is often preferred. Cyclodextrin-based CSPs, such as those found in CHIRALDEX G-TA and Beta DEX 120 columns, have been utilized for the chiral separation of nicotine and its derivatives. nih.govacs.org However, challenges such as long retention times and incomplete peak separation can occur with some GC columns. nih.govacs.org

Chiral Liquid Chromatography (LC):

Chiral LC has been extensively used for the separation of nicotine enantiomers and its derivatives, offering a high degree of resolution and compatibility with mass spectrometry (MS). researchgate.netnih.govnih.gov

Chiral Stationary Phases (CSPs): A variety of CSPs are effective for the chiral separation of nicotine-related compounds. Modified macrocyclic glycopeptide stationary phases have demonstrated high stereoselectivity. researchgate.netnih.gov For example, the AZYP Nicoshell SPP chiral column provides excellent baseline resolution for nicotine enantiomers. researchgate.net Other phases, like chiral α1-acid glycoprotein (B1211001) stationary phases, have also been successfully employed. acs.org

Mobile Phase Optimization: The composition of the mobile phase is crucial for achieving optimal separation. A mobile phase consisting of methanol (B129727) and ammonium (B1175870) formate (B1220265) has been used with a modified macrocyclic glycopeptide stationary phase to achieve rapid enantioseparation of nicotine. researchgate.netnih.gov

Ultrafast and Ultra-Performance LC (UFLC/UPLC): The advent of UFLC and UPLC techniques, coupled with MS/MS, has enabled rapid and sensitive enantioseparation, with some methods achieving separation in under 20 seconds. researchgate.netnih.gov

| Technique | Chiral Selector/Stationary Phase | Key Findings/Applications | Reference |

|---|---|---|---|

| Chiral GC | CyclodexB, Rt-BDEX, CHIRALDEX G-TA, Beta DEX 120 | Used for separating and quantifying nicotine enantiomers in various samples. Challenges can include long retention times and incomplete peak resolution. | nih.govacs.org |

| Chiral LC | Modified macrocyclic glycopeptides (e.g., AZYP Nicoshell SPP), Chiral α1-acid glycoprotein | Offers excellent baseline resolution and is highly compatible with mass spectrometry. Enables rapid and sensitive analysis. | researchgate.netacs.orgnih.gov |

| UFLC/UPLC-MS/MS | Modified macrocyclic glycopeptide | Achieves extremely rapid enantioseparation (e.g., <20 seconds) with high sensitivity. | researchgate.netnih.gov |

Determining Enantiomeric Excess and its Implications in Biological Studies

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater amounts than the other. mdpi.com Determining the ee of N-Methyl Nicotine is crucial because enantiomers can have significantly different biological activities. researchgate.net

Methods for Determining Enantiomeric Excess:

Chiral Chromatography: The most common method involves calculating the ee from the peak areas of the separated enantiomers in a chromatogram obtained from chiral GC or LC. mdpi.com

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. The degree and direction of rotation can be used to determine the enantiomeric excess. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents can be used in NMR to induce different chemical shifts for the protons of each enantiomer, allowing for their quantification and the determination of the ee. acs.org

Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum can be used to determine the absolute configuration and enantiomeric excess of chiral molecules. nih.govnih.gov

Implications in Biological Studies:

The stereochemistry of N-Methyl Nicotine and its analogs can have profound effects on their interaction with biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Receptor Binding and Potency: Studies on related compounds like 5'-methylnicotine have shown that the stereochemistry significantly impacts binding affinity and functional potency at different nAChR subtypes, such as α4β2 and α7. nih.gov For instance, the (S)-enantiomer of nicotine is known to be more biologically active than the (R)-enantiomer. mdpi.com

Differential Biological Activity: The two enantiomers of a chiral compound can have distinct pharmacological and toxicological properties. researchgate.net Therefore, understanding the enantiomeric composition of N-Methyl Nicotine is essential for accurately assessing its biological effects.

Metabolism: The enzymatic processes in biological systems are often stereoselective. This can lead to different rates of metabolism for each enantiomer, influencing their bioavailability and duration of action. Research on nicotine demethylation to nornicotine shows enantioselective processes. researchgate.net

| Compound/Analog | Finding | Implication | Reference |

|---|---|---|---|

| Nicotine | (S)-nicotine is the predominant and more biologically active enantiomer found in nature. | The biological effects of nicotine are primarily attributed to the (S)-enantiomer. | nih.govmdpi.com |

| 5'-Methylnicotine | The absolute configuration of the 5'-methyl substituent determines the relative activity at nAChRs. | Subtle changes in stereochemistry can lead to significant differences in receptor interaction. | nih.gov |

| Nornicotine | Enzymatic demethylation of (S)-nicotine leads to an enrichment of (S)-nornicotine. | Metabolic pathways can be stereoselective, affecting the enantiomeric composition of metabolites. | researchgate.net |

Emerging Analytical Platforms and Sensor Technologies for Research Applications

The field of analytical chemistry is continually evolving, with new platforms and sensor technologies emerging that offer enhanced sensitivity, selectivity, and real-time monitoring capabilities for compounds like N-Methyl Nicotine. acs.org

Emerging Analytical Platforms:

Advanced Mass Spectrometry Techniques: The coupling of high-resolution mass spectrometry (HRMS) with advanced separation techniques like UPLC provides powerful tools for the identification and quantification of trace levels of N-Methyl Nicotine and its metabolites in complex matrices. pdx.edu

Two-Dimensional Spectroscopy: Integrated analytical strategies combining techniques like 2D-NMR and LC-MS with statistical analysis are being used to simplify the identification of metabolites from complex biological samples. acs.org

Metabolomics Platforms: Holistic metabolomic approaches, utilizing techniques like LC-MS and NMR, allow for the comprehensive analysis of a wide range of small molecules, including N-Methyl Nicotine, in biological systems to understand dietary or environmental exposures. acs.org

Sensor Technologies:

The development of sensors for the detection of nicotine and related alkaloids is a rapidly growing area of research, with potential applications in environmental monitoring and healthcare. rsc.orgnih.govmdpi.commdpi.commedrxiv.org

Electrochemical Sensors: These sensors offer a low-cost, portable, and rapid means of detecting target molecules. rsc.org Recent advancements focus on chemically modified electrodes that can improve the selectivity and sensitivity of nicotine detection, even in complex samples. rsc.org For instance, titania nanotube arrays functionalized with cobalt have been investigated for the detection of related compounds like methyl nicotinate (B505614). researchgate.net

Biosensors: These devices integrate a biological recognition element (e.g., an enzyme or antibody) with a transducer to provide a highly specific signal. Research into electrochemical biosensors for detecting cancer biomarkers shows the potential for this technology to be adapted for other small molecules. medrxiv.org

Optical Sensors: These sensors utilize changes in optical properties (e.g., color, fluorescence) upon interaction with the analyte. Colorimetric indicators stimulated by volatile compounds are being explored for monitoring the freshness of products, a principle that could be adapted for detecting volatile alkaloids. mdpi.com

These emerging technologies hold the promise of providing more efficient, sensitive, and field-deployable methods for the analysis of N-Methyl Nicotine, facilitating a deeper understanding of its presence, fate, and effects in various environments.

Biological Activities and Mechanistic Research of N Methyl Nicotine Analogs Excluding Human Clinical Data

Molecular Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in In Vitro and Animal Models

N-Methyl nicotine (B1678760) analogs have been the subject of extensive research to understand their interactions with nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for various physiological processes. sigmaaldrich.com These studies, conducted in controlled laboratory settings and animal models, provide fundamental insights into how these compounds bind to, activate, and modulate nAChR activity.

Receptor Binding Affinity and Ligand-Receptor Complex Formation

The affinity with which N-methyl nicotine analogs bind to nAChRs is a critical determinant of their pharmacological activity. Radioligand binding assays are commonly employed to measure this affinity, often using molecules like [³H]-cytisine or [¹²⁵I]-α-bungarotoxin to assess binding to different nAChR subtypes. noaa.gov

Research has shown that modifications to the N-methyl group on the pyrrolidine (B122466) ring of nicotine can significantly impact binding affinity. For instance, replacing the N-methyl group with an ethyl group or adding a second N-methyl group has been found to substantially decrease interaction with α4β2 receptors, while having a lesser effect on α7 receptors. nih.gov This suggests that the size and chemical nature of the substituent at this position play a crucial role in the formation of a stable ligand-receptor complex.

Furthermore, studies on N-n-alkylnicotinium analogs, where the nitrogen of the pyrrolidine ring is quaternized with alkyl chains of varying lengths, have demonstrated that increasing the chain length can enhance affinity for certain nAChR subtypes. researchgate.net This is attributed to increased van der Waals interactions with amino acid residues within the receptor's binding pocket. frontiersin.org The formation of the ligand-receptor complex is also influenced by the charge of the analog. The positively charged nitrogen atom in N-methylated analogs is crucial for a cation-π interaction with aromatic residues in the binding site, a key feature for high-affinity binding. frontiersin.org

Table 1: Binding Affinities of N-Methyl Nicotine Analogs at nAChRs

| Compound | nAChR Subtype | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| (-)-Nicotine | α4β2 | Ki = 2.3 nM | researchgate.net |

| Homoazanicotine | Nicotinic | Ki = 7.8 nM | researchgate.net |

| 6-Bromonicotine | nAChRs | Ki = 0.45 nM | researchgate.net |

| N-methyl researchgate.netpnas.orgnaphthyridine | nAChRs | Ki = 18 nM | researchgate.net |

| N-methyl-N-ethylaminomethyl)pyridine | nAChRs | Ki = 28 nM | researchgate.net |

| Nereistoxin (NTX) | α4β2 | IC50 = 60 µM | noaa.gov |

| Methyl-Nereistoxin (MeNTX) | α4β2 | Increased IC50 vs NTX | noaa.gov |

| N-n-alkylnicotinium analogs (C1-C12) | S-(-)-[3H]nicotine sites | Ki = 90 nM - 20 µM | researchgate.net |

Subtype Selectivity of N-Methyl Nicotine Analogs for nAChR Subunits

The brain contains various nAChR subtypes, with α4β2 and α7 being the most prevalent. nih.gov N-methyl nicotine analogs often exhibit selectivity for specific nAChR subtypes, which is a key focus of drug design to target particular physiological effects.

A "methyl scan" of nicotine's pyrrolidinium (B1226570) ring revealed that methylation at different positions leads to distinct changes in subtype selectivity. nih.gov For example, 2'-methylation uniquely boosts binding and agonist potency at α7 receptors. nih.gov Conversely, modifications at the 1'-N position, such as ethyl substitution, significantly reduce interaction with α4β2 receptors but not α7 receptors. nih.gov This highlights the differential structural requirements of the binding sites on these two major nAChR subtypes.

N-n-alkylnicotinium analogs with longer alkyl chains (C7-C12) have been shown to be potent and selective antagonists for nAChR subtypes that mediate nicotine-evoked dopamine (B1211576) release. researchgate.net Similarly, structurally related N-n-pyridinium analogs with even longer chains (C10-C20) also act as potent inhibitors of this response, with some showing incomplete maximal inhibition, suggesting interaction with multiple nAChR subtypes. researchgate.net The development of subtype-selective ligands is a major goal in nicotinic receptor research, aiming to create compounds with specific therapeutic actions. acnp.org

Structure-Activity Relationships Governing Receptor Activation and Modulation

The chemical structure of an N-methyl nicotine analog dictates its functional effect on the nAChR, determining whether it acts as an agonist (activator), antagonist (blocker), or partial agonist.

Alkylation of the pyridinic nitrogen atom of nicotine with long aliphatic chains can convert the molecule from an agonist to a potent and selective antagonist at nAChRs. researchgate.netfrontiersin.org This dramatic shift in activity underscores the importance of the charge and steric bulk at this position. The N-methyl group on the piperidinium (B107235) segment of some analogs confers a positive charge that is critical for the cation–π interaction within the receptor's binding site, a feature shared with the natural neurotransmitter acetylcholine. frontiersin.org

The spatial arrangement of atoms is also crucial. For example, cis-5'-methylnicotine has been shown to lack agonist activity and has a low affinity for both α4β2 and α7 receptors, whereas its stereoisomer, trans-5'-methylnicotine, retains significant α7 receptor activity. nih.gov This stereoselectivity points to a highly specific orientation required for effective receptor interaction and activation.

Furthermore, the nature of the linker between the two ring systems in nicotine analogs can influence activity. Studies on homoazanicotine, where the pyrrolidine ring is replaced with an imidazoline (B1206853) ring, have shown that the parent structure is optimal, and most structural changes, including alterations to the connector, tend to reduce nAChR affinity. researchgate.net The search for selective α7 nAChR agonists has led to the development of compounds where a basic moiety is attached via an amide bridge to an aromatic group, with the amide bridge's orientation being flexible without losing potency. wikipedia.org

Enzymatic Mechanisms of Action and Inhibition Studies

The metabolic fate of N-methyl nicotine and its derivatives is governed by various enzymes, and understanding these interactions is crucial for predicting their biological effects and duration of action.

Role of N-Methyl Nicotine Derivatives as Substrates or Inhibitors of Metabolic Enzymes

N-methyl nicotine derivatives can act as either substrates for or inhibitors of metabolic enzymes, primarily cytochrome P450 (CYP) enzymes. The major enzyme responsible for nicotine metabolism is CYP2A6, which catalyzes the conversion of nicotine to cotinine (B1669453). researchgate.net However, studies have shown that other CYP enzymes, such as CYP2B6, also contribute to this process. acs.org

Some N-methyl nicotine analogs can inhibit these enzymes. For instance, nicotine itself acts as a competitive inhibitor of the microsomal metabolism of certain nitrosoureas, with a reported Ki of 0.6 mM. nih.gov Cannabidiol (CBD) has been shown to be a potent inhibitor of CYP2A6 and CYP2B6-mediated nicotine metabolism. acs.org

Conversely, some derivatives are primarily substrates. For example, N,N-Bis(2-chloroethyl)-N-nitrosourea (BCNU) is a substrate for a microsomal enzyme in mouse liver, a reaction that is competitively inhibited by nicotine. nih.gov The bacterial enzyme nicotine oxidoreductase (NicA2) from Pseudomonas putida specifically catalyzes the oxidation of S-nicotine to N-methyl-myosmine as the first step in nicotine degradation. acs.orgnih.gov This enzyme has a very high affinity for S-nicotine. acs.org

Investigation of Enzyme Kinetics and Catalytic Properties

The kinetics of enzymatic reactions involving N-methyl nicotine derivatives provide insights into the efficiency and mechanism of their metabolism. For the microsomal metabolism of BCNU, the Michaelis-Menten constant (Km) was determined to be 1.7 mM. nih.gov

Studies on the flavoenzyme 6-hydroxy-l-nicotine oxidase (6HLNO), involved in nicotine degradation in the soil bacterium Arthrobacter nicotinovorans, have revealed complex kinetics. The enzyme's activity deviates from Michaelis-Menten kinetics and is dependent on ionic strength, showing substrate inhibition at high ionic strength. pnas.org

The bacterial enzyme NicA2 exhibits a pH-independent catalytic rate for the oxidation of S-nicotine, suggesting that the deprotonated form of the amine is not required for catalysis. acs.orgnih.gov The enzyme shows remarkable specificity for S-nicotine, with substitutions on the pyridyl ring abolishing its activity. nih.gov Mutagenesis studies have highlighted the importance of a hydrogen bond between the pyridyl ring of S-nicotine and a threonine residue (T381) in the active site for optimal substrate positioning and catalysis. nih.govnih.gov

Table 2: Kinetic Parameters of Enzymes Acting on N-Methyl Nicotine and Analogs

| Enzyme | Substrate/Inhibitor | Kinetic Parameter (Km or Ki) | Reference |

|---|---|---|---|

| Mouse Liver Microsomes | BCNU (Substrate) | Km = 1.7 mM | nih.gov |

| Mouse Liver Microsomes | Nicotine (Inhibitor) | Ki = 0.6 mM | nih.gov |

| Nicotine Oxidoreductase (NicA2) | S-Nicotine (Substrate) | Nanomolar binding affinity | acs.org |

| CYP2A6 (Human) | Nicotine (Substrate) | - | researchgate.net |

| CYP2B6 (Human) | Nicotine (Substrate) | - | acs.org |

| CYP2A6 (Human) | Cannabidiol (Inhibitor) | IC50,u = 0.27 ± 0.06 µM (for cotinine formation) | acs.org |

| CYP2B6 (Human) | Cannabidiol (Inhibitor) | IC50,u = 0.26 ± 0.17 µM (for cotinine formation) | acs.org |

Cellular and Subcellular Effects in In Vitro Systems and Animal Models (Non-Toxicology Focus)

The biological activities of N-methylnicotinium, the quaternary ammonium (B1175870) cation derived from N-Methyl Nicotine, have been investigated in various non-clinical models. These studies focus on elucidating its fundamental interactions with cellular machinery, independent of toxicological endpoints. Research has centered on its influence on signaling pathways, neural substrates, and epigenetic regulation.

Influence on Cellular Pathways and Signaling Mechanisms

In vitro studies using various cell lines have demonstrated that N-methylnicotinium can modulate key intracellular signaling cascades. Unlike its precursor, nicotine, which primarily acts on nicotinic acetylcholine receptors (nAChRs), N-methylnicotinium appears to influence cellular behavior through different or overlapping mechanisms.

Research has identified its ability to interact with pathways critical for cellular growth and differentiation. For instance, investigations have shown that exposure of specific cell types to N-methylnicotinium can lead to the phosphorylation and subsequent activation of components within the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2. Concurrently, effects have been noted on the PI3K/Akt signaling axis, a central regulator of cell survival and metabolism. The observed modulation of these pathways suggests a capacity to influence fundamental cellular processes. These interactions are being explored to understand the compound's complete mechanistic profile at the subcellular level.

Exploration of Effects on Neural Activity and Neurobiological Substrates in Animal Models

In animal models, research has aimed to characterize the neurobiological effects of N-methylnicotinium. Studies using microdialysis in rodent brains have explored its impact on neurotransmitter systems. Findings indicate that N-methylnicotinium can influence the release of dopamine in specific brain regions, such as the nucleus accumbens, although its potency and mechanism appear distinct from that of nicotine.

Further electrophysiological research has examined its direct effects on neuronal excitability. In ex vivo brain slice preparations, application of N-methylnicotinium has been shown to alter neuronal firing patterns in areas rich in dopaminergic and cholinergic neurons. While it is a poor agonist at most nAChR subtypes compared to nicotine, its activity suggests potential interactions with other ion channels or membrane transporters that contribute to neuronal membrane potential and signaling. These studies are foundational in mapping the compound's specific neuropharmacological footprint, separate from its more well-known precursor.

Role in Plant Physiology and Defense Mechanisms

In the plant kingdom, particularly within the Nicotiana genus, N-Methyl Nicotine and its ionic form are integral components of the plant's chemical ecology. They play a significant role in the alkaloid pool and are dynamically regulated as part of the plant's defense strategy against environmental threats.

Contribution to Alkaloid Pool and Anti-Herbivore Activity

N-methylnicotinium is a naturally occurring metabolite of nicotine in plants such as Nicotiana tabacum (tobacco). Nicotine, synthesized in the roots, is transported via the xylem to the leaves, where a portion of it is N-methylated to form the N-methylnicotinium cation. This conversion contributes to the diversity of the total alkaloid profile within the plant tissues.

From a defense perspective, the presence of a suite of related alkaloids, including nicotine and N-methylnicotinium, provides a more robust chemical barrier against herbivores than a single compound might. While nicotine is a potent neurotoxin to many insects, N-methylnicotinium also possesses anti-herbivore properties. The co-occurrence of these compounds creates a complex chemical signature that can deter a wider range of herbivores, some of which may have developed tolerance to nicotine alone. The accumulation of these alkaloids, particularly in the vacuoles of leaf epidermal cells, represents a primary strategy for passive chemical defense.

Dynamic Regulation of N-Methyl Nicotine Precursors in Response to Environmental Stimuli

The biosynthesis of pyridine (B92270) alkaloids, including the precursor to N-Methyl Nicotine, is not static but is dynamically regulated in response to environmental cues, most notably herbivory and pathogen attack. Mechanical wounding of leaves, which simulates insect feeding, triggers a systemic signaling cascade mediated by the plant hormone jasmonic acid.

Upon leaf damage, jasmonic acid levels rise and a signal is transmitted to the roots, the primary site of nicotine biosynthesis. This results in the upregulation of genes encoding key enzymes in the nicotine pathway. The newly synthesized nicotine is then transported to the aerial parts of the plant, including the wounded leaves. This systemic response rapidly increases the total alkaloid concentration at the site of attack, thereby bolstering the plant's chemical defenses. As the concentration of the precursor (nicotine) increases in the leaf tissue, the subsequent production and accumulation of N-methylnicotinium are also enhanced, fortifying the plant's defensive alkaloid pool against further damage.

Table 2: Summary of N-Methyl Nicotine's Role in Plant Physiology

This table summarizes the key findings discussed in section 6.4. You can sort the table by clicking on the column headers.

| Physiological Role | Mechanism | Key Stimulus | Primary Plant Tissue Involved | Reference(s) |

| Chemical Defense | Contribution to the total alkaloid pool; anti-herbivore activity. | Constitutive expression; herbivore presence. | Leaves (storage), Roots (synthesis) | , |

| Biosynthesis Regulation | Systemic upregulation of precursor (nicotine) synthesis. | Mechanical wounding (simulated herbivory). | Roots (synthesis), Leaves (signaling/storage) | |

| Intracellular Signaling | Jasmonic acid cascade triggers alkaloid production. | Mechanical wounding, pathogen attack. | Whole plant (systemic signal) |

Compound Reference Table

Theoretical and Computational Studies of N Methyl Nicotine Structures

Molecular Modeling and Docking Simulations for Receptor Interactions

Molecular modeling and docking simulations are instrumental in understanding how N-Methyl Nicotine (B1678760) and its analogs interact with biological targets, primarily nicotinic acetylcholine (B1216132) receptors (nAChRs). These computational techniques predict the preferred binding poses and affinities of a ligand within a receptor's binding site.

Studies have performed "methyl scans" on the pyrrolidinium (B1226570) ring of nicotine to investigate how methylation at different positions affects interactions with the two major brain nAChR subtypes, α4β2 and α7. nih.govnih.gov Docking simulations of various methylnicotine compounds with a model receptor, the Lymnaea acetylcholine binding protein (AChBP), have successfully predicted many of the observed changes in receptor affinity. nih.govnih.gov For instance, these simulations could explain the lower affinities of cis-methylnicotines compared to their trans counterparts. nih.govnih.gov

Key interactions identified through these models often involve a cation-π interaction between the positively charged nitrogen of the pyrrolidinium ring and the aromatic side chain of a tryptophan residue (specifically Trp149 in α7 and Trp156 in α4β2) within the receptor's binding pocket. researchgate.netacs.org This interaction is considered fundamental to the binding of nicotine and its derivatives. acs.org Molecular docking of nicotine analogs into the α7 nAChR has further highlighted the importance of residues like Leu116 and Trp145 in the binding site.

The design of novel nicotinic ligands often utilizes the N-methylpyrrolidine moiety as a structural template. researchgate.netmdpi.com By computationally modeling derivatives, researchers can rationalize the agonist or antagonist activity observed in functional assays, guiding the synthesis of new compounds with specific receptor subtype selectivity. researchgate.netmdpi.com

Table 1: Key Amino Acid Residues in nAChRs Interacting with Nicotinic Ligands

| Receptor/Model | Key Interacting Residues | Type of Interaction | Reference |

| α4β2 nAChR | Tryptophan (Trp156) | Cation-π | researchgate.net |

| α7 nAChR | Leucine (Leu116), Tryptophan (Trp145) | Not specified | |

| Lymnaea AChBP | Aromatic residues in binding pocket | Cation-π | nih.govnih.gov |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a deep understanding of the electronic properties of N-Methyl Nicotine, which dictate its stability and reactivity. Methods like Density Functional Theory (DFT) are frequently employed to analyze these characteristics. nih.govresearchgate.net

Calculations using DFT with the B3LYP method and a 6-311++G(d,p) basis set have been used to optimize the molecular structure of nicotine and determine its electronic properties in both the gas phase and in aqueous solution. nih.govresearchgate.net A key focus of these studies is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A larger energy gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net